Cas no 79870-01-2 (Benzenamine, N-(bromophenylethenylidene)-)

79870-01-2 structure
Product name:Benzenamine, N-(bromophenylethenylidene)-
Benzenamine, N-(bromophenylethenylidene)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-(bromophenylethenylidene)-
- 2-bromo-N,2-diphenylethenimine
- 79870-01-2
- 2-Bromo-N,2-diphenylethen-1-imine
- DTXSID50508642
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- Inchi: InChI=1S/C14H10BrN/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H
- InChI Key: YTTITTJFZAHOLR-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)Br
Computed Properties
- Exact Mass: 270.99966g/mol
- Monoisotopic Mass: 270.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.4Ų
- XLogP3: 4.7
Benzenamine, N-(bromophenylethenylidene)- Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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